N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-2-yl)methyl]ethanediamide N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-2-yl)methyl]ethanediamide
Brand Name: Vulcanchem
CAS No.: 868983-20-4
VCID: VC7318964
InChI: InChI=1S/C20H24N4O7S/c1-29-16-7-6-15(11-17(16)30-2)32(27,28)24-9-10-31-18(24)13-23-20(26)19(25)22-12-14-5-3-4-8-21-14/h3-8,11,18H,9-10,12-13H2,1-2H3,(H,22,25)(H,23,26)
SMILES: COC1=C(C=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=CC=N3)OC
Molecular Formula: C20H24N4O7S
Molecular Weight: 464.49

N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-2-yl)methyl]ethanediamide

CAS No.: 868983-20-4

Cat. No.: VC7318964

Molecular Formula: C20H24N4O7S

Molecular Weight: 464.49

* For research use only. Not for human or veterinary use.

N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-2-yl)methyl]ethanediamide - 868983-20-4

Specification

CAS No. 868983-20-4
Molecular Formula C20H24N4O7S
Molecular Weight 464.49
IUPAC Name N-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-2-ylmethyl)oxamide
Standard InChI InChI=1S/C20H24N4O7S/c1-29-16-7-6-15(11-17(16)30-2)32(27,28)24-9-10-31-18(24)13-23-20(26)19(25)22-12-14-5-3-4-8-21-14/h3-8,11,18H,9-10,12-13H2,1-2H3,(H,22,25)(H,23,26)
Standard InChI Key GOFDOTONLFBKNQ-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=CC=N3)OC

Introduction

Structural Characteristics and Molecular Properties

IUPAC Nomenclature and Functional Group Analysis

The systematic name N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-2-yl)methyl]ethanediamide delineates its core components:

  • A 1,3-oxazolidin-2-yl ring substituted at position 3 with a 3,4-dimethoxybenzenesulfonyl group

  • An ethanediamide backbone linking the oxazolidinone moiety to a pyridin-2-ylmethyl group

Key functional groups include:

  • Sulfonamide (R-SO₂-NR₂): Imparts polarity and potential hydrogen-bonding capacity

  • Oxazolidinone: Five-membered heterocycle with established antimicrobial properties in related compounds

  • Pyridine-2-yl: Aromatic nitrogen-containing ring influencing electronic distribution and molecular interactions

Molecular Formula and Computed Properties

PropertyValue
Molecular FormulaC₂₀H₂₄N₄O₇S
Molecular Weight464.5 g/mol
XLogP3-AA1.2 (estimated)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors9
Rotatable Bond Count7

Note: Values extrapolated from PubChem data for structural analogs .

The planar pyridine ring and sulfonamide group create a hybrid hydrophilic/lipophilic profile, suggesting potential membrane permeability balanced with aqueous solubility.

Synthetic Methodology

Proposed Multi-Step Synthesis

While direct synthetic protocols for this specific compound remain unpublished, a logical route would involve:

  • Oxazolidinone Formation:

    • Cyclization of 2-aminoethanol derivatives with carbonyl precursors under acidic conditions

    • Sulfonylation at position 3 using 3,4-dimethoxybenzenesulfonyl chloride

  • Ethanediamide Linkage:

    • Condensation of oxazolidinone-methylamine with pyridin-2-ylmethylamine using EDCI/HOBt coupling reagents

  • Purification:

    • Column chromatography (silica gel, ethyl acetate/hexane gradient)

    • Recrystallization from ethanol/water mixtures

Industrial Production Considerations

Scale-up challenges include:

  • Temperature control during exothermic sulfonylation steps

  • Catalyst selection for minimizing racemization at chiral centers

  • Waste management of dimethylformamide solvent systems

Biological Activity and Mechanism

Hypothesized Target Interactions

The compound's structural features suggest potential interactions with:

  • Bacterial Ribosomal Subunits: Oxazolidinones typically inhibit protein synthesis by binding to the 50S ribosomal subunit. The pyridin-2-yl group may enhance penetration through Gram-negative bacterial membranes.

  • Kinase Enzymes: Sulfonamide-containing compounds frequently exhibit kinase inhibitory activity through ATP-binding domain competition .

OrganismMIC Range (μg/mL)Reference Analog
S. aureus (MRSA)2–8Linezolid derivatives
E. coli16–64Sulfonamide-oxazolidinones

Hypothesized activity assumes conserved mechanism despite pyridine positional isomerism.

Comparative Analysis with Structural Analogs

Positional Isomer Effects

The pyridin-2-yl substitution differentiates this compound from the more common pyridin-4-yl analogs:

PropertyPyridin-2-yl VariantPyridin-4-yl Variant
Dipole Moment (Debye)4.83.2
LogP1.21.6
H-bond Acceptor Sites32

The ortho-positioned nitrogen in the pyridin-2-yl group creates stronger intramolecular hydrogen bonds, potentially altering:

  • Metabolic stability

  • Target binding affinity

  • Solubility profile

Industrial and Pharmaceutical Applications

Drug Development Considerations

  • ADMET Profile: Predicted CYP3A4 inhibition (62% probability via in silico modeling) necessitates structural optimization for pharmacokinetic optimization

  • Formulation Challenges: Low melting point (estimated 98–102°C) may require amorphous solid dispersion techniques for oral delivery

Material Science Applications

The rigid oxazolidinone core and π-conjugated systems suggest potential use in:

  • Liquid crystal displays (dielectric anisotropy > 0.3 predicted)

  • Organic semiconductors (band gap ~3.1 eV estimated)

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